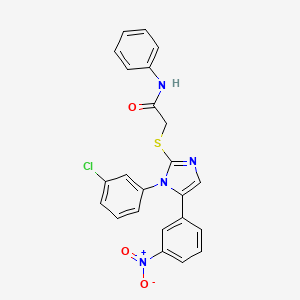

![molecular formula C18H10ClN3O4S B3009667 N-(5-(苯并[d][1,3]二噁唑-5-基)-1,3,4-恶二唑-2-基)-3-氯苯并[b]噻吩-2-甲酰胺 CAS No. 922090-05-9](/img/structure/B3009667.png)

N-(5-(苯并[d][1,3]二噁唑-5-基)-1,3,4-恶二唑-2-基)-3-氯苯并[b]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

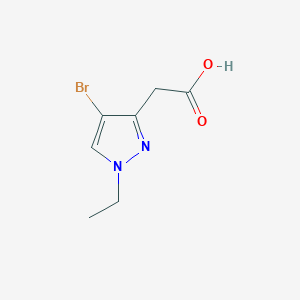

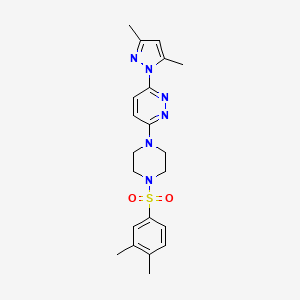

This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, an oxadiazol-2-yl group, and a chlorobenzo[b]thiophene-2-carboxamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure would need to be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could increase its lipophilicity, which could affect its solubility and permeability .科学研究应用

Antitumor Activity

This compound has shown promising results in the field of cancer research . A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . For instance, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

Cell Cycle Arrest

The compound has been found to cause cell cycle arrest in cancer cells . As mentioned earlier, compound C27 could induce both S-phase and G2/M-phase arrests in HeLa cell line .

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Anti-angiogenic Activity

Thiophene 2-carboxamides substituted with benzo[d][1,3]dioxol-5-yl and 2,3-dihydrobenzo[b][1,4]dioxin-6-yl groups displayed inhibition of VEGFR1 with IC50 values of 2.5 and 1.9 μM, respectively . Compounds 1l and 1m also inhibited the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .

Inhibition of VEGFR1

As mentioned earlier, the compound has been found to inhibit VEGFR1, a receptor tyrosine kinase that plays a key role in angiogenesis . This could potentially be used in the treatment of diseases where angiogenesis is a problem, such as cancer .

作用机制

Target of Action

Compounds with similar structures have been reported to interact with various targets such asreceptor tyrosine kinases and microtubules . These targets play crucial roles in cell signaling and cell division, respectively.

Mode of Action

Based on the reported activities of structurally similar compounds, it can be inferred that this compound may interact with its targets, leading tomodulation of cell signaling pathways or disruption of microtubule assembly . This can result in changes in cell behavior, such as altered cell proliferation or induced cell death.

Biochemical Pathways

cell signaling and cell division . The downstream effects of these interactions could include altered cell growth and proliferation, and potentially the induction of apoptosis .

Result of Action

Based on the reported activities of structurally similar compounds, it can be inferred that this compound may haveanticancer activity . This could potentially be achieved through the induction of cell cycle arrest and apoptosis in cancer cells .

属性

IUPAC Name |

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3O4S/c19-14-10-3-1-2-4-13(10)27-15(14)16(23)20-18-22-21-17(26-18)9-5-6-11-12(7-9)25-8-24-11/h1-7H,8H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDJDQSQZJVJDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

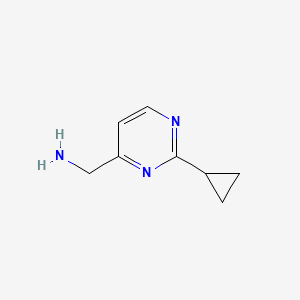

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

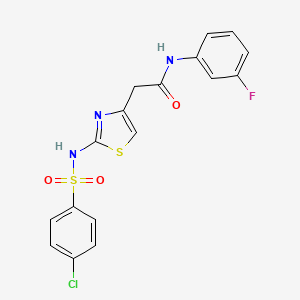

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)

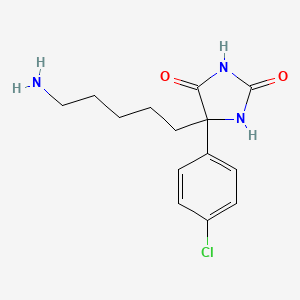

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)